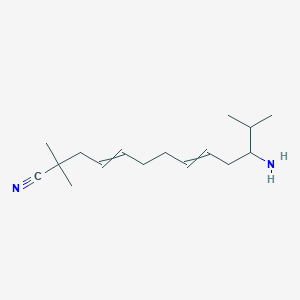
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile is a complex organic compound with a unique structure that includes an amino group, multiple methyl groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile typically involves multi-step organic reactions. The process begins with the preparation of the base structure, followed by the introduction of the amino and nitrile groups through specific reactions. Common reagents used in these reactions include alkyl halides, amines, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile involves its interaction with specific molecular targets. The amino and nitrile groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic acid: Shares the amino group but differs in the overall structure and functional groups.
2,7,8-Trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)chroman-6-ol: Similar in having multiple methyl groups but differs in the core structure.
Uniqueness
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile is unique due to its specific combination of functional groups and the arrangement of its carbon chain
Properties
CAS No. |
88203-52-5 |
|---|---|
Molecular Formula |
C16H28N2 |
Molecular Weight |
248.41 g/mol |
IUPAC Name |
11-amino-2,2,12-trimethyltrideca-4,8-dienenitrile |
InChI |
InChI=1S/C16H28N2/c1-14(2)15(18)11-9-7-5-6-8-10-12-16(3,4)13-17/h7-10,14-15H,5-6,11-12,18H2,1-4H3 |
InChI Key |
XSTJKGWAMBRMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=CCCC=CCC(C)(C)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


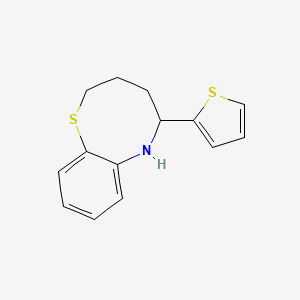
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
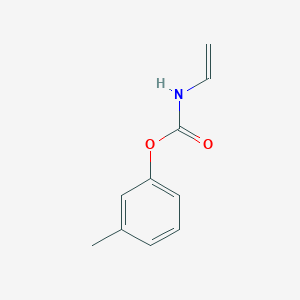
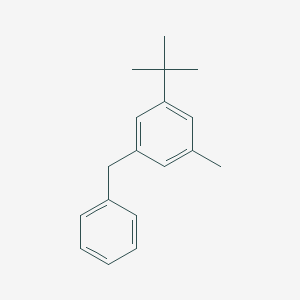

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
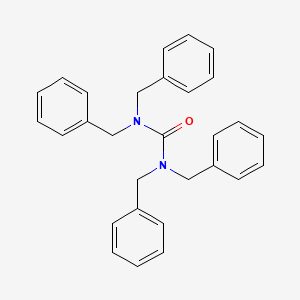
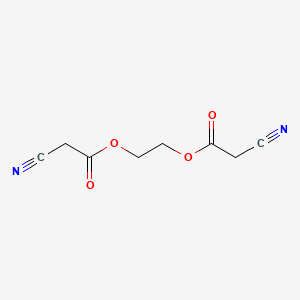

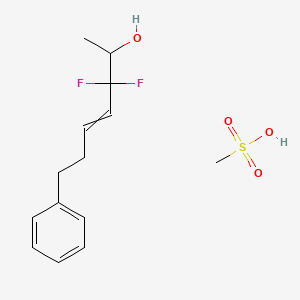
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)

![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)

